molecular formula C10H9BrClNS B14034389 7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole

7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole

Cat. No.: B14034389
M. Wt: 290.61 g/mol
InChI Key: LWRFVHFTZUSKMW-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole typically involves the reaction of 2-aminothiophenol with substituted benzaldehydes under acidic conditions. The reaction is usually carried out in ethanol at elevated temperatures to facilitate the formation of the thiazole ring . Another method involves the bromination and chlorination of pre-formed benzothiazole derivatives using bromine and chlorine reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorobenzothiazole
  • 5-Bromo-2-chlorobenzothiazole
  • 2-Isopropylbenzothiazole

Uniqueness

7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the isopropyl group, enhances its reactivity and potential for diverse applications compared to other benzothiazole derivatives .

Properties

Molecular Formula

C10H9BrClNS

Molecular Weight

290.61 g/mol

IUPAC Name

7-bromo-5-chloro-2-propan-2-yl-1,3-benzothiazole

InChI

InChI=1S/C10H9BrClNS/c1-5(2)10-13-8-4-6(12)3-7(11)9(8)14-10/h3-5H,1-2H3

InChI Key

LWRFVHFTZUSKMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(S1)C(=CC(=C2)Cl)Br

Origin of Product

United States

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